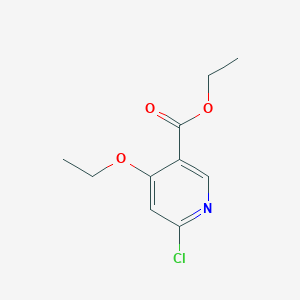

Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-chloro-4-ethoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-3-14-8-5-9(11)12-6-7(8)10(13)15-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJBDVLNDXIFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60489716 | |

| Record name | Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60489716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40296-47-7 | |

| Record name | Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60489716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical research. As a key synthetic intermediate, its unique structure, featuring a reactive pyridine core with chloro, ethoxy, and ethyl carboxylate functionalities, makes it a versatile building block for the synthesis of complex, biologically active molecules. This document provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its synthesis via nucleophilic aromatic substitution, and relevant safety and handling information.

Core Properties and Data

This compound is typically available as a white to light yellow crystalline solid.[1] Its structure allows for selective chemical modifications, making it a valuable precursor in multi-step synthetic pathways. It is widely utilized in the development of novel therapeutic agents, particularly those targeting neurological disorders, as well as in the formulation of herbicides and fungicides.[1]

Table 1: Physicochemical and Identification Properties

| Property | Data | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Ethyl 6-chloro-4-ethoxynicotinate, 6-Chloro-4-ethoxypyridine-3-carboxylic acid ethyl ester | [1] |

| CAS Number | 40296-47-7 | [1] |

| Molecular Formula | C₁₀H₁₂ClNO₃ | [1] |

| Molecular Weight | 229.66 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Purity | ≥95% (HPLC) or 97% | [1][2] |

| Storage Conditions | Store at 0-8°C | [1] |

| InChI Key | NLJBDVLNDXIFIZ-UHFFFAOYSA-N | |

| SMILES | CCOC1=CC(=NC=C1C(=O)OCC)Cl |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is logically achieved through a two-stage process starting from Ethyl 4,6-dihydroxynicotinate. The first stage involves a dichlorination reaction, followed by a selective nucleophilic aromatic substitution (SNAr) at the more reactive 4-position of the pyridine ring.

Stage 1: Synthesis of Ethyl 4,6-dichloronicotinate (Precursor)

The precursor is synthesized by treating Ethyl 4,6-dihydroxynicotinate with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).[3][4][5][6]

dot

Caption: Synthetic scheme for the precursor, Ethyl 4,6-dichloronicotinate.

Experimental Protocol (Stage 1):

-

Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with phosphorus oxychloride (POCl₃, 500 mL).[3][4]

-

Addition of Starting Material: While stirring, slowly and carefully add Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to the POCl₃.[3][4]

-

Reaction: Heat the resulting mixture to reflux and maintain this temperature for 2 hours.[3][4] Monitor the reaction's progress using a suitable chromatographic technique (e.g., TLC).[5]

-

Work-up: After completion, cool the mixture and remove the excess POCl₃ by distillation under reduced pressure.[3][4]

-

Quenching: Very cautiously, pour the cooled residue into ice water with vigorous stirring and continue to stir for 30 minutes.[3][4]

-

Extraction and Purification: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄).[4] Concentrate the solution under vacuum to yield the crude product, Ethyl 4,6-dichloronicotinate.[4]

Stage 2: Synthesis of this compound

This stage involves a regioselective SNAr reaction. The chlorine atom at the 4-position of Ethyl 4,6-dichloronicotinate is more susceptible to nucleophilic attack than the chlorine at the 6-position. This allows for the selective displacement by an ethoxide nucleophile.

dot

Caption: Synthetic scheme for this compound.

Experimental Protocol (Stage 2 - General Procedure): While a specific, published protocol for this exact transformation was not identified, the following is a general and chemically sound procedure based on established principles of nucleophilic aromatic substitution on dichloropyridine systems.

-

Reaction Setup: Prepare a solution of sodium ethoxide in anhydrous ethanol. This can be done by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactant: In a separate flask, dissolve Ethyl 4,6-dichloronicotinate (1.0 equivalent) in anhydrous ethanol.

-

Reaction: Slowly add the solution of Ethyl 4,6-dichloronicotinate to the sodium ethoxide solution at room temperature. After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., aqueous HCl).

-

Extraction and Purification: Remove the ethanol under reduced pressure. Extract the resulting aqueous residue with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude product can be further purified by column chromatography on silica gel.

Experimental Workflow Visualization

The overall process from starting material to final product, including key steps of reaction, work-up, and purification, is outlined below.

dot

Caption: Step-by-step workflow for the synthesis of the title compound.

Safety and Handling

Hazard Identification: Based on available data for the compound and its precursors, appropriate safety precautions are necessary. The final product is classified with the GHS pictogram for "Exclamation Mark" and the hazard statement H302: Harmful if swallowed.

Precautionary Measures:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

The synthesis involves corrosive and reactive reagents like phosphorus oxychloride. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The quenching of POCl₃ is highly exothermic and must be performed with extreme caution.

Conclusion

This compound is a strategically important intermediate with broad applications in the synthesis of pharmaceuticals and agrochemicals. The synthetic route via dichlorination of the corresponding dihydroxy precursor followed by a regioselective nucleophilic aromatic substitution is an effective method for its preparation. The protocols and data presented in this guide provide a solid foundation for researchers to safely synthesize and utilize this versatile chemical building block in their research and development endeavors.

References

An In-Depth Technical Guide to Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. Its unique molecular architecture, featuring a chlorinated pyridine core with ethoxy and carboxylate functionalities, renders it a versatile building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound, with a focus on its potential as a scaffold for the development of novel therapeutic agents and crop protection agents.

Chemical Properties and Data

This compound is a white to yellow solid at room temperature.[1] Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | Ethyl 6-chloro-4-ethoxynicotinate, 6-Chloro-4-ethoxypyridine-3-carboxylic acid ethyl ester |

| CAS Number | 40296-47-7[2][3] |

| Molecular Formula | C₁₀H₁₂ClNO₃[2] |

| Molecular Weight | 229.66 g/mol [2][3] |

| PubChem CID | 12326822[2] |

| InChI Key | NLJBDVLNDXIFIZ-UHFFFAOYSA-N[2] |

| SMILES | CCOC1=CC(=NC=C1C(=O)OCC)Cl[2] |

| Physical and Chemical Properties | Value |

| Appearance | White to Yellow Solid[1] |

| Purity | ≥95% |

| Storage Temperature | Room Temperature |

| Solubility | Information not readily available |

| Stability | Information not readily available |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general synthetic approach can be inferred from related patent literature and methods for analogous compounds. The synthesis likely involves a multi-step process starting from readily available pyridine precursors.

A potential synthetic route is illustrated below. This pathway is a hypothetical representation based on common organic synthesis reactions for similar structures.

References

An In-depth Technical Guide to Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate

Abstract

Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate is a substituted pyridine derivative that serves as a versatile and valuable building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a chlorinated and ethoxylated pyridine ring coupled with an ethyl ester functional group, offers multiple reaction sites for chemical modification. This enhances its utility in the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and applications. While detailed, peer-reviewed experimental data for this specific molecule is limited, this document compiles available information and presents predicted spectroscopic data based on its structure, alongside a plausible experimental protocol for its synthesis.

Molecular Identity and Physicochemical Properties

This compound is a white to yellowish crystalline solid.[1] The pyridine core, an electron-deficient aromatic system, is rendered more reactive by the presence of an electron-withdrawing chlorine atom and an electron-donating ethoxy group. These features make it a key intermediate for creating novel therapeutic agents and crop protection chemicals.[2]

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | Ethyl 6-chloro-4-ethoxynicotinate, 6-Chloro-4-ethoxypyridine-3-carboxylic acid ethyl ester | [2] |

| CAS Number | 40296-47-7 | [2][3] |

| Molecular Formula | C₁₀H₁₂ClNO₃ | [2][3] |

| Molecular Weight | 229.66 g/mol | [2][3] |

| Appearance | White to Yellow Crystalline Solid | [1][2] |

| Purity | ≥ 95% (HPLC) | [2] |

| Storage Conditions | 0-8°C | [2] |

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR: The proton NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | Singlet | 1H | H-2 (Pyridine ring) |

| ~7.0 | Singlet | 1H | H-5 (Pyridine ring) |

| ~4.3 - 4.4 | Quartet | 2H | -OCH₂ CH₃ (Ethoxy group) |

| ~4.2 - 4.3 | Quartet | 2H | -C(=O)OCH₂ CH₃ (Ester group) |

| ~1.4 - 1.5 | Triplet | 3H | -OCH₂CH₃ (Ethoxy group) |

| ~1.3 - 1.4 | Triplet | 3H | -C(=O)OCH₂CH₃ (Ester group) |

¹³C NMR: The carbon NMR spectrum is expected to display 10 unique signals, one for each carbon atom in the asymmetric structure.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O (Ester carbonyl) |

| ~163 | C -4 (C-OEt) |

| ~155 | C -6 (C-Cl) |

| ~148 | C -2 (CH) |

| ~120 | C -3 (C-COOEt) |

| ~108 | C -5 (CH) |

| ~65 | -OC H₂CH₃ (Ethoxy group) |

| ~61 | -C(=O)OC H₂CH₃ (Ester group) |

| ~14.5 | -OCH₂C H₃ (Ethoxy group) |

| ~14.0 | -C(=O)OCH₂C H₃ (Ester group) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2980 | C-H (Aliphatic) | Stretch |

| ~1725 | C=O (Ester) | Stretch |

| ~1580, ~1470 | C=C, C=N (Pyridine ring) | Stretch |

| ~1250 | C-O (Ester) | Asymmetric Stretch |

| ~1100 | C-O (Ether) | Asymmetric Stretch |

| ~780 | C-Cl | Stretch |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry would confirm the molecular weight of the compound.

| m/z Value | Interpretation |

| ~229/231 | [M]⁺, Molecular ion peak (with isotopic pattern for Chlorine) |

| ~200/202 | [M - C₂H₅]⁺, Loss of ethyl group |

| ~184/186 | [M - OC₂H₅]⁺, Loss of ethoxy group |

| ~156/158 | [M - COOC₂H₅]⁺, Loss of ethyl carboxylate group |

Experimental Protocols: A Plausible Synthesis Route

Reaction Principle: Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring in Ethyl 4,6-dichloronicotinate is electron-deficient due to the electronegativity of the nitrogen atom and the two chlorine atoms. This makes the carbon atoms attached to the chlorine susceptible to attack by nucleophiles. The C-4 position is generally more activated towards substitution than the C-6 position. By treating the substrate with sodium ethoxide, the ethoxide ion (CH₃CH₂O⁻) acts as a nucleophile, selectively displacing the chlorine atom at the C-4 position to yield the desired product.

Figure 1: Proposed synthetic pathway for the target compound.

Materials and Reagents

| Reagent/Material | Grade |

| Ethyl 4,6-dichloronicotinate | ≥98% |

| Ethanol (EtOH) | Anhydrous |

| Sodium Metal (Na) | ACS Grade |

| Diethyl Ether | ACS Grade |

| Saturated Ammonium Chloride (NH₄Cl) | Aqueous Solution |

| Brine (Saturated NaCl) | Aqueous Solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade |

Reaction Procedure

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas. Allow the mixture to stir until all the sodium has dissolved to form a clear solution of sodium ethoxide in ethanol.

-

Reaction: To the freshly prepared sodium ethoxide solution, add Ethyl 4,6-dichloronicotinate either neat or as a solution in a small amount of anhydrous ethanol.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 78°C). Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extraction: Reduce the volume of the solvent under reduced pressure. Add water and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Applications in Research and Development

This compound is a strategic intermediate in the synthesis of more complex molecules for various applications:

-

Pharmaceutical Development: It serves as a precursor for synthesizing novel therapeutic agents. Its structure is particularly useful in developing compounds targeting neurological disorders.[2]

-

Agrochemical Chemistry: The compound is used in the formulation of modern herbicides and fungicides. The substituted pyridine scaffold is a common feature in many active agrochemical ingredients.[2]

-

Material Science: It has been explored for its potential in creating advanced polymers and coatings with enhanced durability.

Logical Workflow: From Synthesis to Application

The utility of this compound is realized through a logical progression from its synthesis to its application as a building block in discovery pipelines.

References

A Technical Overview of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate: Nomenclature and Identification

For researchers, scientists, and professionals in drug development and agrochemical research, precise identification of chemical compounds is paramount. Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate is a versatile intermediate compound utilized in the synthesis of more complex, biologically active molecules.[1] This guide provides a focused summary of its nomenclature, including synonyms and key identifiers, to ensure accurate communication and sourcing in a research and development setting.

Nomenclature and Synonyms

The compound is most commonly identified by its IUPAC name, this compound. However, several synonyms are used interchangeably in chemical literature and supplier catalogs. These alternative names are crucial for comprehensive literature searches and material sourcing.

| Nomenclature Type | Name |

| IUPAC Name | This compound[2] |

| Synonym | Ethyl 6-chloro-4-ethoxynicotinate[1] |

| Synonym | 6-Chloro-4-ethoxypyridine-3-carboxylic acid ethyl ester[1][3] |

Chemical Identifiers

Key quantitative and structural data are summarized below. These identifiers are essential for unambiguous compound identification in databases and for regulatory purposes.

| Identifier | Value |

| CAS Number | 40296-47-7[1][2][3] |

| Molecular Formula | C₁₀H₁₂ClNO₃[1][2] |

| Molecular Weight | 229.66 g/mol [1][2] |

| MDL Number | MFCD09702463[1] |

| PubChem CID | 12326822[1][2] |

| InChI Key | NLJBDVLNDXIFIZ-UHFFFAOYSA-N[2] |

Trade Names

This compound is primarily a research chemical and a building block for synthesis.[1] As such, it is not typically marketed under specific trade names. Instead, it is sold by chemical suppliers under its chemical name, often accompanied by a product or catalog number (e.g., J&K Scientific product number 192052).[2]

Experimental Protocols and Workflow Visualization

The scope of this document is to provide a definitive guide on the synonyms and identifiers of this compound. As this topic pertains to chemical nomenclature rather than experimental processes, detailed experimental protocols or signaling pathways are not applicable.

For this reason, a logical workflow diagram is presented below to illustrate the process of compound identification, which is central to the work of researchers and scientists.

Caption: Workflow for identifying and sourcing a chemical intermediate.

References

Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate. This compound is a key heterocyclic building block, widely recognized for its role as a versatile intermediate in the pharmaceutical and agrochemical industries.[1] Its unique pyridine ring structure, enhanced by chloro and ethoxy functional groups, makes it a valuable precursor for the synthesis of complex, biologically active molecules.[1]

Compound Identification

The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | Ethyl 6-chloro-4-ethoxynicotinate, 6-Chloro-4-ethoxypyridine-3-carboxylic acid ethyl ester[1] |

| CAS Number | 40296-47-7[1][2][3][4] |

| Molecular Formula | C₁₀H₁₂ClNO₃[1][2] |

| Molecular Weight | 229.66 g/mol [1][2][4] |

| InChI Key | NLJBDVLNDXIFIZ-UHFFFAOYSA-N[2] |

| Canonical SMILES | CCOC1=CC(=NC=C1C(=O)OCC)Cl[2] |

| PubChem CID | 12326822[1][2] |

Physicochemical Properties

This section details the known physical and chemical properties of the compound. Quantitative data such as specific melting and boiling points are not consistently available across public domains.

| Property | Value / Description |

| Appearance | White crystalline solid or White to Yellow Solid.[1] |

| Purity | Typically ≥95% (HPLC) to 97%.[1][2] |

| Solubility | Described as having favorable solubility characteristics for formulations, though specific solvents and concentrations are not detailed.[1] |

| Melting Point | Data not found in search results. |

| Boiling Point | Data not found in search results. |

| Storage Conditions | Store at 0-8°C or at room temperature.[1][5][6] |

Spectral Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of hydrogen atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule. Predicted ¹³C NMR data serves as a valuable reference in the absence of experimental spectra.[7]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy (IR): To identify characteristic functional groups such as C=O (ester), C-O (ether), and C-Cl bonds.

Chemical Reactivity and Applications

This compound is a valuable intermediate due to its reactive sites, which allow for further chemical modifications. The pyridine ring, activated by its substituents, serves as a scaffold for building more complex molecules.[1] Its primary applications are in pharmaceutical and agrochemical development.

-

Pharmaceutical Development: This compound is a crucial building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] It is also of significant interest in medicinal chemistry for developing kinase inhibitors and other potential drugs.[7]

-

Agrochemical Chemistry: It is used in the formulation of modern herbicides and fungicides.[1] Its structure allows for interaction with biological systems in pests and weeds, providing effective crop protection.[1]

-

Biochemical Research: The compound is utilized in studies involving enzyme inhibition and receptor binding, aiding in the discovery of new disease mechanisms.

Experimental Protocols

Generalized Synthesis of this compound

This synthesis can be conceptualized as a multi-step process starting from simpler precursors, likely involving a cyclization reaction to form the pyridine ring, followed by functional group manipulations. A plausible route involves the reaction of an enamine or a related intermediate with an appropriate acylating agent, followed by chlorination and esterification.

Step 1: Formation of a Pyridone Intermediate A suitable acyclic precursor, such as an ethoxy-substituted aminocrotonate, is reacted with an acyl chloride or anhydride to initiate cyclization into a dihydropyridone.

Step 2: Chlorination The resulting pyridone is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chlorine atom at the 6-position. This reaction often requires elevated temperatures.

Step 3: Work-up and Purification After the reaction is complete, the mixture is carefully quenched, often with ice water. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the final product.

Safety Information

Based on available GHS (Globally Harmonized System) data, this compound should be handled with care in a laboratory setting.

-

Signal Word: Warning

-

Hazard Statement: H302: Harmful if swallowed.

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

Users should always consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a high-value chemical intermediate with significant utility in the fields of drug discovery and agrochemical research. Its well-defined structure provides a reliable platform for constructing a diverse range of biologically active molecules. While detailed public data on some of its physical properties and specific synthesis protocols are sparse, its established applications underscore its importance to the scientific community. Further research into its properties and synthetic routes will continue to support innovation in medicine and agriculture.

References

An In-Depth Technical Guide to the Reactivity of the Pyridine Ring in Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its pyridine core, substituted with both electron-withdrawing and electron-donating groups, presents a unique reactivity profile. This technical guide provides a comprehensive overview of the reactivity of the pyridine ring in this compound, with a particular focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to enable researchers to effectively utilize this compound in the synthesis of complex molecular architectures, particularly in the context of drug discovery and development.

Introduction

The pyridine ring is a fundamental scaffold in a vast array of biologically active molecules. The strategic functionalization of this heterocycle is a cornerstone of modern drug design. This compound offers several key features that make it an attractive starting material for synthetic chemists. The presence of a chlorine atom at the 6-position, activated by the electron-withdrawing nature of the pyridine nitrogen and the ester group at the 3-position, renders this position highly susceptible to nucleophilic displacement. Concurrently, the ethoxy group at the 4-position modulates the electronic properties of the ring. This guide will delve into the primary modes of reactivity of this compound, providing practical insights for its application in synthetic workflows. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and is also utilized in the formulation of agrochemicals like herbicides and fungicides.[1][2]

Core Reactivity of the Pyridine Ring

The reactivity of the pyridine ring in this compound is dominated by two principal transformations at the C6-chloro position: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further accentuated by the ester group, facilitates the attack of nucleophiles at the carbon bearing the chlorine atom. This reaction typically proceeds via an addition-elimination mechanism, forming a transient, negatively charged Meisenheimer complex which then rearomatizes by expelling the chloride ion.

A variety of nucleophiles can be employed to displace the C6-chloro substituent, including amines, alcohols, and thiols. This allows for the introduction of diverse functionalities, which is a critical aspect of structure-activity relationship (SAR) studies in drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The C6-chloro bond is also amenable to participation in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst.

Experimental Protocols and Data

The following sections provide detailed experimental protocols and quantitative data for key reactions of this compound. While specific data for this exact molecule is often proprietary, the following protocols for a closely related analog, Ethyl 6-chloro-4-(methylamino)nicotinate, serve as a robust template. Researchers should consider these as starting points for optimization.

Nucleophilic Aromatic Substitution: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | >95 (expected) |

| 2 | Morpholine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane | 110 | 24 | >90 (expected) |

| 3 | 3,5-Dimethoxyaniline | Pd₂(dba)₃ (2.5) | BrettPhos (5) | Cs₂CO₃ | THF | 80 | 12 | >95 (expected) |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [1]

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 1.2-6 mol%).

-

Add the base (e.g., Sodium tert-butoxide, 1.5-2.0 equivalents), this compound (1.0 equivalent), and the desired amine (1.1-1.5 equivalents).

-

Add anhydrous toluene (or another suitable aprotic solvent) via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of biaryl and related structures.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | >90 (expected) |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 90 | 16 | >95 (expected) |

| 3 | Pyridine-3-boronic acid pinacol ester | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 120 | 8 | >85 (expected) |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a dry reaction vessel, add this compound (1.0 equivalent), the arylboronic acid or ester (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand under the inert atmosphere.

-

Add the anhydrous solvent (e.g., dioxane, toluene, or DMF) via syringe, often with a small amount of water.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The crude product can be purified by column chromatography on silica gel.

Application in Drug Discovery: Synthesis of a Pyrido[2,3-d]pyrimidine Core

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidine scaffold. This core is present in numerous kinase inhibitors, including those targeting the Fibroblast Growth Factor Receptor (FGFR).

The following workflow illustrates a plausible synthetic route to a pyrido[2,3-d]pyrimidine-7(8H)-one core, a common structural motif in FGFR inhibitors.

References

Unveiling the Potential: A Technical Guide to the Biological Activity of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate is a substituted pyridine derivative that has garnered interest within the scientific community. While extensive research detailing its specific biological activities is not yet publicly available, its structural motifs suggest potential applications in pharmaceutical and agrochemical development. This technical guide consolidates the available information on this compound, explores the potential biological activities based on structurally related compounds, and provides a framework for its future investigation.

Introduction

This compound is recognized primarily as a versatile chemical intermediate.[1][2] Its pyridine core, substituted with a chloro group, an ethoxy group, and an ethyl carboxylate, presents multiple reactive sites for the synthesis of more complex, biologically active molecules.[1][2] Pyridine and its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and neurological activities. This suggests that this compound may serve as a valuable scaffold in drug discovery. This document aims to provide a comprehensive overview of the known information and potential avenues for research into the biological activity of this compound.

Chemical Profile

-

IUPAC Name: this compound

-

CAS Number: 40296-47-7

-

Molecular Formula: C₁₀H₁₂ClNO₃

-

Molecular Weight: 229.66 g/mol

-

Structure:

Potential Biological Activities

Direct studies on the biological activity of this compound are not extensively reported in peer-reviewed literature. However, based on the known activities of structurally similar compounds, several potential areas of investigation can be proposed.

Anticancer Activity

Substituted pyridines are a well-established class of compounds with demonstrated anticancer properties. The pyridine ring is a common scaffold in many approved anticancer drugs. The biological activity is often influenced by the nature and position of the substituents. For instance, certain substitutions can lead to the inhibition of key enzymes involved in cancer cell proliferation or the induction of apoptosis.

Neurological Activity

The pyridine nucleus is also a key component of many drugs targeting the central nervous system. It is suggested that this compound could serve as an intermediate in the synthesis of compounds for neurological disorders.[1]

Agrochemical Applications

This compound is also noted for its use in the formulation of agrochemicals, including herbicides and fungicides.[1][2] This suggests potential activity against biological targets in plants or fungi.

Quantitative Data Summary

As of the date of this publication, specific quantitative biological activity data (e.g., IC₅₀, EC₅₀, Kᵢ) for this compound is not available in the public domain. The following table is a template for researchers to populate as data becomes available.

| Assay Type | Target | Cell Line / Organism | Metric | Value (µM) | Reference |

| Cytotoxicity | e.g., HeLa, A549 | Human | IC₅₀ | Data not available | |

| Enzyme Inhibition | e.g., Kinase, Protease | Recombinant | IC₅₀ | Data not available | |

| Receptor Binding | e.g., GPCR, Ion Channel | CHO, HEK293 | Kᵢ / EC₅₀ | Data not available | |

| Antimicrobial | e.g., E. coli, S. aureus | Bacterial | MIC | Data not available | |

| Herbicidal | e.g., A. thaliana | Plant | GR₅₀ | Data not available |

Experimental Protocols

Detailed experimental protocols for testing the biological activity of this compound have not been published. The following is a generalized protocol for a standard in vitro cytotoxicity assay that can be adapted for this compound.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture:

-

Culture a human cancer cell line (e.g., HeLa or A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of working concentrations.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Remove the old media and treat the cells with the various concentrations of the compound.

-

Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Visualizations

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel chemical compound like this compound.

Caption: General workflow for screening a novel chemical compound.

Conclusion and Future Directions

This compound is a chemical entity with potential as a precursor for biologically active molecules. While direct evidence of its pharmacological or agrochemical activity is currently lacking in the public domain, its structural features warrant further investigation. Future research should focus on synthesizing a library of derivatives and screening them against a variety of biological targets, including cancer cell lines, key enzymes, and receptors. Such studies will be crucial in elucidating the true biological potential of this and related substituted pyridines. The experimental frameworks and data presentation formats provided in this guide offer a starting point for these future research endeavors.

References

Navigating the Safety Profile of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The following sections detail its chemical properties, hazard classifications, handling procedures, and emergency response protocols to ensure its safe use in a laboratory and research environment.

Section 1: Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that while several suppliers list this compound, a complete dataset for its physical properties, such as melting and boiling points, is not consistently available across public safety data sheets.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO₃ | [1][2][3] |

| Molecular Weight | 229.66 g/mol | [1][2][3] |

| Appearance | White to yellow crystalline solid | [1][3] |

| Purity | ≥ 95% | [1][3] |

| Storage Temperature | 0-8°C or Room Temperature | [1][3][4] |

| CAS Numbers | 40296-47-7, 1171502-57-0 | [1][2][4] |

| Synonyms | Ethyl 6-chloro-4-ethoxynicotinate, 6-Chloro-4-ethoxypyridine-3-carboxylic acid ethyl ester | [3] |

Section 2: Hazard Identification and GHS Classification

Based on available safety data, this compound is classified as harmful if swallowed. The Globally Harmonized System (GHS) classification information is summarized below.

| GHS Classification | Information |

| Signal Word | Warning |

| Pictogram | |

| Hazard Statement | H302: Harmful if swallowed |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth. |

Note: This classification is based on the H302 hazard statement provided by a supplier. A more comprehensive GHS classification is not currently available.

Section 3: Toxicological Information

Section 4: Experimental Protocols

Specific experimental protocols for the determination of the toxicological and physical properties of this compound are not detailed in the available safety literature. Standard OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals would be the recommended methodology for any future studies to determine properties such as acute toxicity (e.g., OECD Test Guideline 420, 423, or 425 for acute oral toxicity), melting point (e.g., OECD Test Guideline 102), and boiling point (e.g., OECD Test Guideline 103).

Section 5: Handling, Storage, and Spill Response

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound.

Recommended Handling and Storage Procedures:

| Aspect | Recommendation |

| Ventilation | Use in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |

| Storage | Store in a tightly closed container in a cool, dry place. Storage temperatures of 0-8°C or room temperature have been suggested by suppliers.[1][3][4] |

Spill Response Protocol

In the event of a spill, the following general procedure should be followed.

Caption: General workflow for responding to a chemical spill.

Section 6: First-Aid Measures

In case of accidental exposure to this compound, the following first-aid measures should be taken.

Caption: Recommended first-aid measures following exposure.

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data, which may be incomplete. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the material you are using and follow all applicable safety regulations and institutional protocols.

References

An In-depth Technical Guide to Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate is a substituted pyridine derivative that has garnered attention as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of functional groups—a chlorine atom, an ethoxy group, and an ethyl carboxylate moiety on a pyridine ring—makes it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this compound, with a focus on detailed experimental protocols and data presentation for researchers in the field.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of biologically active compounds. The specific substitution pattern of this compound offers multiple reaction sites for further chemical modification, enabling the construction of diverse molecular architectures. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and is also utilized in the formulation of agrochemicals like herbicides and fungicides.[1][2] Its structural features allow for the development of novel therapeutic agents with tailored properties.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 40296-47-7 | [3] |

| Molecular Formula | C₁₀H₁₂ClNO₃ | [3] |

| Molecular Weight | 229.66 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Purity | ≥ 95% (HPLC) | [3] |

| Storage Conditions | 0-8°C | [3] |

| Synonyms | Ethyl 6-chloro-4-ethoxynicotinate, 6-Chloro-4-ethoxypyridine-3-carboxylic acid ethyl ester | [3] |

History and Discovery

While the initial discovery of this compound is not extensively documented in readily available literature, a significant method for its synthesis was detailed in a 1989 European Patent (EP0372348A2). This patent, filed by Shell Internationale Research Maatschappij B.V., describes the preparation of 2-chloropyridine-3-carboxylic acid esters, including the title compound, highlighting its importance as a chemical intermediate. The method outlined in this patent represents a key milestone in the accessibility of this compound for broader research and development.

Synthesis

The synthesis of this compound, as described in European Patent EP0372348A2, involves a two-step process starting from 1-cyano-2-ethoxy-1-ethoxycarbonyl-4-(N,N-dimethylamino)-1,3-butadiene. This intermediate is then cyclized in the presence of hydrogen chloride to yield the final product.

Experimental Protocol

Step 1: Synthesis of 1-cyano-2-ethoxy-1-ethoxycarbonyl-4-(N,N-dimethylamino)-1,3-butadiene

A detailed protocol for the synthesis of the starting material was not fully elaborated in the provided search results. However, the patent indicates its use as a precursor.

Step 2: Synthesis of this compound

The following protocol is adapted from the procedure described in European Patent EP0372348A2.

-

Reaction Setup: A solution of 1-cyano-2-ethoxy-1-ethoxycarbonyl-4-(N,N-dimethylamino)-1,3-butadiene in 1,2-dichloroethane (250 ml) is prepared in a suitable reaction vessel.

-

Reaction Conditions: The solution is heated to 50°C with stirring. A steady stream of hydrogen chloride gas is passed through the solution for a period of 2 hours.

-

Work-up: After the reaction is complete, the mixture is cooled and extracted with water (250 ml). The aqueous layer is further extracted with 1,2-dichloroethane. The combined organic layers are washed with water (3 x 100 ml).

-

Isolation and Purification: The organic layer is dried over sodium sulphate and the solvent is removed by concentration. The resulting residue is distilled under vacuum to yield this compound as a yellowish oil.

Reaction Data

| Parameter | Value | Reference |

| Yield | 84.9% of theoretical yield | EP0372348A2 |

| Boiling Point | 131°C - 133°C at 0.2 Torr | EP0372348A2 |

Reaction Pathway

The synthesis of this compound proceeds through the cyclization of a highly functionalized butadiene derivative. The following diagram illustrates the logical flow of this process.

Caption: Synthetic pathway for this compound.

Spectroscopic Data

(Note: Specific, experimentally obtained spectra for this compound were not available in the search results. The following are expected characteristic signals based on its structure.)

-

¹H NMR: Expected signals would include triplets and quartets for the two ethyl groups, and distinct signals for the aromatic protons on the pyridine ring.

-

¹³C NMR: Carbon signals for the ester carbonyl, the ethoxy groups, and the carbons of the pyridine ring would be expected in their characteristic regions.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the C=O of the ester, C-O-C of the ethers, and the C-Cl bond.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be a key feature, along with characteristic fragmentation patterns.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical research and development:

-

Pharmaceutical Development: Its structure serves as a scaffold for the synthesis of novel therapeutic agents. The presence of the chloro, ethoxy, and ester groups allows for a variety of chemical transformations to build more complex molecules with potential biological activity, particularly in the area of neurological disorders.[1][2]

-

Agrochemical Chemistry: The compound is used in the formulation of herbicides and fungicides, contributing to the development of effective crop protection solutions.[1][2]

-

Material Science: It is explored for its potential in creating advanced materials such as polymers and coatings.

-

Biochemical Research: This molecule can be used in studies involving enzyme inhibition and receptor binding, aiding in the understanding of biological processes and disease mechanisms.

-

Analytical Chemistry: It can be employed as a standard in analytical methods for the quantification of related compounds.

The logical relationship of its applications is visualized in the following diagram.

Caption: Applications of this compound.

Conclusion

This compound is a synthetically important molecule with established utility in the pharmaceutical and agrochemical industries. The synthetic route detailed in the 1989 European patent provides a reliable method for its preparation, enabling further exploration of its potential in various scientific disciplines. This technical guide consolidates the available information on this compound, providing a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities. Further research into its history and the full characterization of its spectroscopic properties would be beneficial to the scientific community.

References

The Cornerstone of Innovation: A Technical Guide to Key Intermediates in Novel Therapeutic Agent Synthesis

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents is the driving force behind modern medicinal chemistry. At the heart of this endeavor lies the synthesis of complex molecules, a process critically dependent on the strategic use of key intermediates. These molecular building blocks are not merely stepping stones in a synthetic route; they are the architectural foundations upon which potent and selective drugs are built. This technical guide provides an in-depth exploration of pivotal classes of intermediates, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the intricate biological pathways they ultimately influence.

Privileged Scaffolds: Blueprints for Broad Bioactivity

Privileged scaffolds are molecular frameworks that have the remarkable ability to bind to multiple, often unrelated, biological targets.[1] Their inherent "drug-like" properties make them invaluable starting points for the development of new therapeutics.[2][3] Two of the most prominent examples are the indole and benzodiazepine cores.

The Indole Nucleus

The indole ring is a ubiquitous feature in a vast number of biologically active natural products and synthetic drugs.[4][5] Its unique electronic properties and ability to participate in various intermolecular interactions have cemented its status as a premier privileged scaffold.

Synthesis of Indole Derivatives:

One of the most classic methods for indole synthesis is the Fischer Indole Synthesis . This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the reaction of an arylhydrazine with an aldehyde or ketone.[6]

Experimental Protocol: Fischer Indole Synthesis of 2-phenylindole

-

Materials: Phenylhydrazine (1.0 eq), Acetophenone (1.0 eq), Glacial Acetic Acid.

-

Procedure:

-

A mixture of phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in glacial acetic acid is heated to reflux for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol to afford 2-phenylindole.

-

-

Quantitative Data: The Fischer indole synthesis can provide moderate to good yields, typically ranging from 50-80%, depending on the substrates and reaction conditions.

| Intermediate Class | Synthetic Method | Key Reagents | Typical Yield | Purity |

| Privileged Scaffolds | ||||

| Indole | Fischer Indole Synthesis | Phenylhydrazine, Acetophenone, Acetic Acid | 50-80% | >95% (recryst.) |

| Benzodiazepine | Multicomponent Reaction | 2-Aminobenzophenone, Amino Acid, etc. | 60-90% | >98% (chrom.) |

Biological Activity of Indole-based Therapeutics:

Indole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The table below summarizes the inhibitory concentrations (IC50) of some representative indole-based compounds against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| Indole-curcumin derivative (27) | HeLa | 4 |

| A549 | 15 | |

| Hep-2 | 12 | |

| Azine derivative with indole moiety (21-25) | HCT-116 | 4.27 - 8.15 |

| HepG2 | 4.09 - 9.05 | |

| MCF-7 | 6.19 - 8.39 | |

| Bisindolylalkane analog (57a-c) | A549 | ~9 µg/mL |

| 1-(3-dimethyl-aminopropyl)indolin-2-one (77) | A549 | 1.10 - 1.47 |

| SK228 | A549 | 3.4 |

| H1299 | 0.3 |

The Benzodiazepine Scaffold

Benzodiazepines are another cornerstone of medicinal chemistry, most famously known for their anxiolytic, sedative, and anticonvulsant properties.[3] These effects are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[7][8]

Synthesis of 1,4-Benzodiazepines:

Modern synthetic strategies often employ multicomponent reactions to efficiently construct the benzodiazepine core. For instance, a one-pot synthesis can be achieved through the condensation of an o-phenylenediamine with a 1,3-diketone.[6]

Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative

-

Materials: o-Phenylenediamine (1.0 eq), Acetone (2.0 eq), Catalyst (e.g., BF3·OEt2).

-

Procedure:

-

To a solution of o-phenylenediamine in a suitable solvent (e.g., ethanol), acetone is added, followed by a catalytic amount of a Lewis acid like boron trifluoride etherate.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the desired 1,5-benzodiazepine derivative.

-

-

Quantitative Data: This method is known for its high efficiency, with yields often exceeding 80%.

Benzodiazepine Signaling Pathway:

Benzodiazepines act as positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site, and this binding event increases the frequency of chloride channel opening when GABA is also bound.[9][10] The influx of chloride ions leads to hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission.

Caption: Benzodiazepine modulation of GABA-A receptor signaling.

Chiral Building Blocks: The Essence of Stereospecificity

The three-dimensional arrangement of atoms in a molecule is paramount for its biological activity. Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of stereospecific drugs.[11][12] The use of such intermediates is crucial as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Asymmetric Synthesis of Chiral Amines:

One powerful method for the synthesis of chiral amines is the transition metal-catalyzed asymmetric hydrogenation of imines.[13]

Experimental Protocol: Asymmetric Hydrogenation of an Imine

-

Materials: Prochiral imine (1.0 eq), Chiral catalyst (e.g., Ir-complex with a chiral phosphine ligand, 0.1-1 mol%), Hydrogen gas, Solvent (e.g., Methanol).

-

Procedure:

-

The prochiral imine and the chiral iridium catalyst are dissolved in an appropriate solvent in a high-pressure autoclave.

-

The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 atm).

-

The reaction mixture is stirred at a specific temperature (e.g., 25-50 °C) for a set period (e.g., 12-24 hours).

-

After the reaction is complete, the pressure is released, and the solvent is evaporated.

-

The product is purified by chromatography to yield the enantiomerically enriched chiral amine.

-

-

Quantitative Data: This method can achieve high yields and excellent enantioselectivities.

| Intermediate Class | Synthetic Method | Key Reagents | Typical Yield | Enantiomeric Excess (ee) |

| Chiral Building Blocks | ||||

| Chiral Amine | Asymmetric Hydrogenation | Prochiral Imine, Chiral Ir-catalyst, H2 | >90% | >95% ee |

Key Intermediates for Advanced Therapeutic Modalities

The landscape of drug discovery is continually evolving, with the emergence of highly sophisticated therapeutic platforms like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The synthesis of these complex molecules relies on specialized key intermediates.

ADC Payload Intermediates: Delivering the Cytotoxic Punch

ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic agent (payload). The synthesis of the payload can be a lengthy and complex process. The use of advanced payload intermediates, such as the core structures of dolastatins and pyrrolobenzodiazepine (PBD) dimers, can significantly streamline the manufacturing process.[10][14][15]

Synthesis of a PBD Dimer Linker-Payload:

The synthesis of a PBD dimer suitable for conjugation to an antibody often involves a multi-step sequence. A representative synthesis of a dual-maleimide PBD dimer has been reported with an overall yield of 6.35% over seven steps, a significant improvement over previous 30-step routes.[16]

| Intermediate Class | Key Intermediate | Advantage | Typical Purity |

| ADC Payload Intermediates | |||

| PBD Dimer | Dual-maleimide PBD | Streamlined 7-step synthesis | >95% (HPLC) |

Mechanism of Action of Dolastatin-based ADCs:

Dolastatins and their synthetic analogs, like monomethyl auristatin E (MMAE), are potent antimitotic agents that inhibit cell division by disrupting microtubule polymerization.[17][18][19] Once the ADC is internalized by a cancer cell, the linker is cleaved, releasing the dolastatin payload, which then binds to tubulin and induces apoptosis.

Caption: Mechanism of action of a dolastatin-based ADC.

PROTAC Linker Intermediates: Engineering Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system (UPS).[20][21] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component, and its synthesis often involves the use of bifunctional intermediates, such as polyethylene glycol (PEG) linkers.[2]

Solid-Phase Synthesis of PROTACs:

Solid-phase synthesis offers an efficient way to prepare libraries of PROTACs with varying linker lengths and compositions.[2] The overall yields for solid-phase PROTAC synthesis can range from 27-71%.[22]

| Intermediate Class | Synthetic Method | Key Intermediate | Typical Overall Yield | Purity |

| PROTAC Linker Intermediates | Solid-Phase Synthesis | PEG Linker | 27-71% | >95% (HPLC) |

The Ubiquitin-Proteasome System and PROTACs:

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[23][24] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.

Caption: The ubiquitin-proteasome pathway hijacked by PROTACs.

Nucleoside Analogues: Combating Viral Infections

Nucleoside analogues are a class of antiviral drugs that are structurally similar to natural nucleosides. They act by interfering with viral DNA or RNA synthesis. Remdesivir is a prominent example of a nucleotide analogue that has shown broad-spectrum antiviral activity.[25]

Synthesis of Remdesivir:

An efficient three-step synthesis of remdesivir from the intermediate GS-441524 has been developed, with a high overall yield and purity.[26]

| Intermediate Class | Therapeutic Agent | Synthetic Route | Overall Yield | Purity |

| Nucleoside Analogues | Remdesivir | 3 steps from GS-441524 | 85% | 99.4% (HPLC) |

Antiviral Activity of Remdesivir:

Remdesivir has demonstrated potent antiviral activity against a range of viruses, including coronaviruses. The table below shows its half-maximal effective concentrations (EC50) against various viruses.

| Virus | Cell Line | EC50 (µM) |

| SARS-CoV-2 | Vero E6 | 0.77 |

| MERS-CoV | HAE | 0.074 |

| SARS-CoV | HAE | 0.069 |

| Murine Hepatitis Virus | - | 0.03 |

| Ebola Virus | HeLa | 0.07 - 0.14 |

This guide has provided a glimpse into the world of key intermediates that are fundamental to the synthesis of novel therapeutic agents. The careful design, synthesis, and application of these molecular building blocks are what enable medicinal chemists to construct the innovative medicines of tomorrow. As our understanding of disease biology deepens, so too will the sophistication of the intermediates required to forge the next generation of life-saving drugs.

References

- 1. jocpr.com [jocpr.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, and biological evaluation of novel benzodiazepine derivatives as anticancer agents through inhibition of tubulin polymerization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA receptor - Wikipedia [en.wikipedia.org]

- 9. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design and Synthesis of Isoquinolidinobenzodiazepine Dimers, a Novel Class of Antibody–Drug Conjugate Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 16. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 18. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 24. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Architect's Blueprint: A Technical Guide to Building Blocks for Neurotherapeutic Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of effective therapeutics for neurological disorders represents one of the most significant challenges in modern medicine. The intricate complexity of the central nervous system (CNS), underscored by the protective blood-brain barrier (BBB), necessitates a multifaceted and deeply technical approach to drug discovery. This guide provides a comprehensive overview of the core building blocks for drug development in neurological disorders, with a focus on key molecular targets, innovative therapeutic strategies, and the critical experimental protocols that underpin this research. We delve into the methodologies for assessing promising therapeutic agents and present quantitative data to inform preclinical and clinical development. Furthermore, this guide offers visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular mechanisms at play.

Core Tenets of Neurotherapeutic Development

The journey of a neurotherapeutic agent from concept to clinic is fraught with unique obstacles. A successful strategy is built upon a robust understanding of the following core principles:

-

Target Identification and Validation: Pinpointing a molecular target that is central to the disease pathophysiology is the foundational step. This requires a deep understanding of the genetic and molecular underpinnings of the specific neurological disorder.

-

Blood-Brain Barrier Penetration: The BBB is a formidable obstacle for most potential therapeutics. Strategies to overcome this barrier, such as designing small molecules with specific physicochemical properties or utilizing novel delivery systems, are paramount.

-

Preclinical Efficacy and Safety: Rigorous preclinical testing in relevant cellular and animal models is essential to demonstrate proof-of-concept and to identify potential safety concerns before advancing to human trials.

-

Biomarker Development: The identification and validation of reliable biomarkers are crucial for patient stratification, monitoring disease progression, and assessing therapeutic response in clinical trials.

Key Molecular Targets in Neurological Disorders

A significant portion of drug development efforts in neurology has converged on a set of key molecular targets implicated in the pathogenesis of various neurodegenerative diseases.

Amyloid-β (Aβ)

The accumulation of Aβ plaques is a hallmark of Alzheimer's disease (AD). Therapeutic strategies targeting Aβ include:

-

Inhibition of Aβ Production: Primarily focused on the inhibition of β-secretase (BACE1) and γ-secretase, enzymes responsible for the cleavage of amyloid precursor protein (APP) into Aβ peptides.

-

Enhancement of Aβ Clearance: Utilizing monoclonal antibodies to promote the removal of Aβ plaques from the brain.

-

Prevention of Aβ Aggregation: Developing small molecules or peptides that interfere with the aggregation of Aβ monomers into toxic oligomers and fibrils.

Tau Protein

The hyperphosphorylation and aggregation of the microtubule-associated protein tau into neurofibrillary tangles (NFTs) is another key pathological feature of AD and other "tauopathies." Therapeutic approaches include:

-

Inhibition of Tau Kinases: Targeting kinases such as Glycogen Synthase Kinase-3β (GSK-3β) that are responsible for the hyperphosphorylation of tau.

-

Inhibition of Tau Aggregation: Developing compounds that prevent the assembly of hyperphosphorylated tau into paired helical filaments and NFTs.

-

Enhancing Tau Clearance: Promoting the degradation of pathological tau species.

α-Synuclein

The aggregation of α-synuclein into Lewy bodies is the defining pathological characteristic of Parkinson's disease (PD) and other synucleinopathies. Drug development efforts are focused on:

-

Inhibition of α-Synuclein Aggregation: Screening for small molecules that can prevent the misfolding and aggregation of α-synuclein.

-

Enhancing α-Synuclein Clearance: Investigating strategies to promote the degradation of aggregated α-synuclein through pathways like autophagy.

-

Reducing α-Synuclein Expression: Exploring gene-silencing approaches to lower the overall levels of α-synuclein.

Leucine-Rich Repeat Kinase 2 (LRRK2)

Mutations in the LRRK2 gene are the most common cause of familial PD.[1] The kinase activity of LRRK2 is a key therapeutic target, with inhibitors aiming to modulate its downstream signaling pathways involved in neuroinflammation and apoptosis.[1]

Quantitative Data on Emerging Therapeutics

The following tables summarize key quantitative data from preclinical and clinical studies of promising therapeutic agents targeting core molecular pathways in neurological disorders.

Table 1: Preclinical Efficacy of BACE1 Inhibitors

| Compound | Animal Model | Dose | Route | Aβ Reduction (Brain/CSF) | Reference |

| Verubecestat (MK-8931) | Rat | 10, 30, 100 mg/kg (chronic) | Oral | >80% reduction of Aβ40 (CSF) | [2] |

| Cynomolgus Monkey | 10, 30, 100 mg/kg (9 months) | Oral | >80% reduction of Aβ40 and sAPPβ (Brain Cortex) | [2] | |

| Atabecestat (JNJ-54861911) | Mouse | 3, 10, 30 mg/kg | Oral | Dose-dependent reduction in brain Aβ40 | [3] |

| AZD3839 | Mouse | 1, 3, 10 µmol/kg | Oral | Dose-dependent lowering of brain Aβ levels | [4] |

| Guinea Pig | 1, 3, 10 µmol/kg | Oral | Dose-dependent lowering of brain and CSF Aβ levels | [4] | |

| FAH65 | Rat | 30 mg/kg | Oral | Lowered sAPPβ and Aβ1-40 in CSF and brain | [5] |

Table 2: Clinical Efficacy of BACE1 Inhibitors

| Compound | Phase | Patient Population | Key Finding | Reference |

| Verubecestat (MK-8931) | Phase III (EPOCH) | Mild to Moderate AD | No improvement in cognitive function despite significant Aβ reduction. | [3] |

| Atabecestat (JNJ-54861911) | Phase II/III (EARLY) | Asymptomatic, at-risk for AD | Terminated due to liver safety concerns. | [3] |

| Elenbecestat (E2609) | Phase III (MISSION AD1/2) | Early AD | Discontinued due to unfavorable risk-benefit profile. | [6] |

Table 3: Preclinical and Clinical Data for LRRK2 Inhibitors

| Compound | Study Type | Model/Population | Key Finding | Reference |

| DNL201 | Preclinical | Cynomolgus Macaques | Chronic administration was not associated with adverse findings. | [7] |

| Phase I | Healthy Volunteers | Well-tolerated, inhibited LRRK2. | [7] | |

| Phase Ib | Parkinson's Disease Patients | Well-tolerated, inhibited LRRK2, altered lysosomal biomarkers. | [7] | |

| PF-06447475 | Preclinical | G2019S-LRRK2 Rat Model | Reduced neuroinflammation and neurodegeneration. | [8] |

Key Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the development of neurotherapeutics.

Amyloid-β Aggregation Assay (Thioflavin T)

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils. This assay is used to monitor the kinetics of Aβ aggregation in vitro.

Protocol:

-

Preparation of Aβ Monomers:

-

Dissolve synthetic Aβ peptide (e.g., Aβ1-42) in a solvent like hexafluoroisopropanol (HFIP) to ensure it is in a monomeric state.

-

Lyophilize the peptide to remove the solvent.

-

Resuspend the monomeric Aβ in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) immediately before use.

-

-

Thioflavin T Assay:

-

Prepare a working solution of ThT (e.g., 25 µM) in the same buffer used for Aβ.

-

In a 96-well black, clear-bottom plate, mix the Aβ solution (final concentration typically 10-50 µM) with the ThT working solution.

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.[9]

-

The increase in fluorescence over time reflects the formation of Aβ fibrils.

-

Tau Phosphorylation Assay (Western Blot)

Principle: This assay quantifies the level of phosphorylated tau at specific sites using phospho-specific antibodies. It is a crucial tool for evaluating the efficacy of tau kinase inhibitors.

Protocol:

-

Cell Culture and Treatment:

-